![molecular formula C8H14O B3382456 Spiro[2.5]octan-4-ol CAS No. 3301-81-3](/img/structure/B3382456.png)
Spiro[2.5]octan-4-ol
Overview
Description
Spiro[25]octan-4-ol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom This compound is notable for its rigid and twisted structure, which imparts distinct chemical and physical properties Spiro[2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-4-ol can be achieved through various methods. One efficient approach involves the use of para-quinone methides in a one-pot reaction. This method proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another method involves the spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxygenation of the C(sp3)-H bond, which can proceed via radical and cationic pathways . This reaction can be catalyzed by manganese complexes and involves the formation of both unrearranged and rearranged products, such as alcohols, ketones, and esters .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, manganese complexes, and dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane . Reaction conditions often involve mild temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include various oxygenated derivatives, such as alcohols, ketones, and esters. These products result from the selective oxidation of specific C-H bonds within the spirocyclic structure .
Scientific Research Applications
Spiro[2.5]octan-4-ol has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of spiro[2.5]octan-4-ol in chemical reactions often involves the formation of radical and cationic intermediates. For example, in the oxygenation of C(sp3)-H bonds, the reaction proceeds via hydrogen atom transfer to generate a carbon radical, which is then trapped by a hydroxyl ligand transfer to form the hydroxylated product . The involvement of cationic intermediates is supported by computational studies showing specific stabilizing interactions between the carbon radical and the cyclopropane C-C bonding orbitals .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a different ring size and structure.
Spiro[2.5]octane: A closely related compound without the hydroxyl group, used in similar oxidation studies.
Spiro-flavonoids: A class of natural products with spirocyclic structures, known for their biological activity and structural diversity.
Uniqueness
Spiro[2.5]octan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for functionalization. Its ability to undergo selective oxidation and form various oxygenated products makes it a valuable compound in synthetic and mechanistic studies.
Properties
IUPAC Name |
spiro[2.5]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8(7)5-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOAAXJDYXYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302137 | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-81-3 | |
| Record name | Spiro[2,5]octan-4-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)
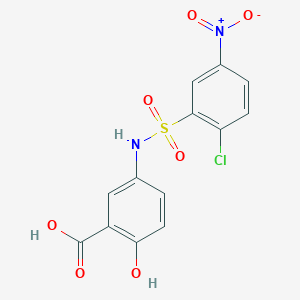
![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)
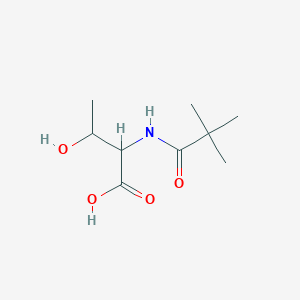
![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)
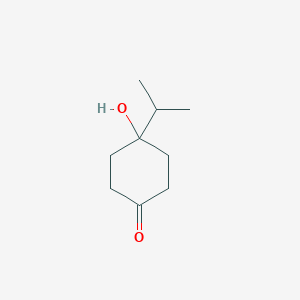
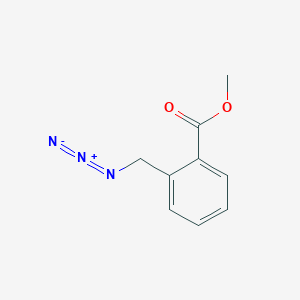
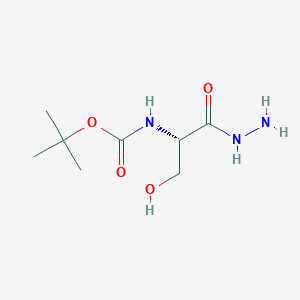
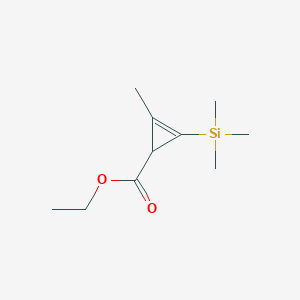
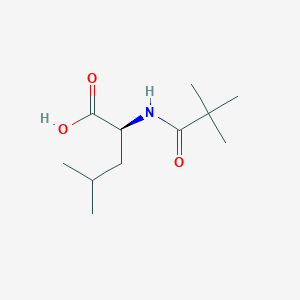
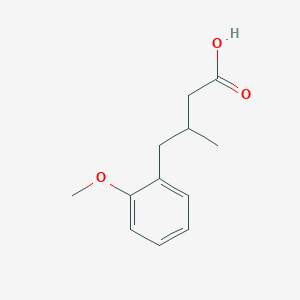
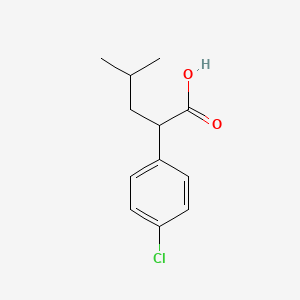
![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
